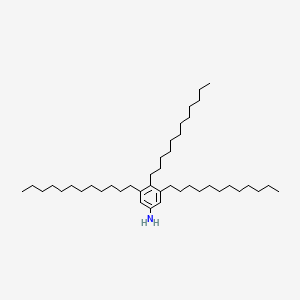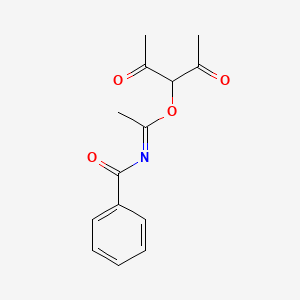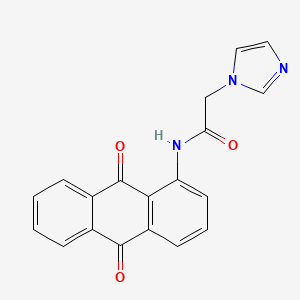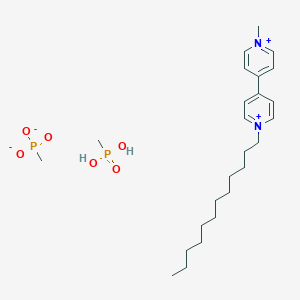
3,4,5-Tridodecylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tridodecylaniline is an organic compound characterized by the presence of three dodecyl groups attached to the benzene ring at the 3, 4, and 5 positions, along with an aniline group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tridodecylaniline typically involves the reduction of 3,4,5-tris(1’-dodecynyl)-nitrobenzene. The process begins with the preparation of 3,4,5-tris(1’-dodecynyl)-nitrobenzene by reacting 1,2,3-triiodonitrobenzene with dodec-1-yne in the presence of bis(triphenylphosphine)-palladium(II)-dichloride and copper(I) iodide in triethylamine under an argon atmosphere at 80°C. The resulting product is then reduced using 10% palladium on carbon in dry ethanol and ethyl acetate under hydrogen gas at room temperature for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Tridodecylaniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the aniline group.
Oxidation: Potential oxidation of the aniline group to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of this compound from 3,4,5-tris(1’-dodecynyl)-nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Tridodecylaniline finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tridodecylaniline involves its interaction with specific molecular targets and pathways. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
3,4,5-Tridodecylphenol: Similar structure but with a phenol group instead of an aniline group.
3,4,5-Tridodecylbenzoic acid: Contains a carboxylic acid group instead of an aniline group.
3,4,5-Tridodecylbenzaldehyde: Features an aldehyde group in place of the aniline group.
Uniqueness: 3,4,5-Tridodecylaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of three long alkyl chains with an aniline group makes it a versatile compound for various applications .
Propiedades
Número CAS |
885111-15-9 |
|---|---|
Fórmula molecular |
C42H79N |
Peso molecular |
598.1 g/mol |
Nombre IUPAC |
3,4,5-tridodecylaniline |
InChI |
InChI=1S/C42H79N/c1-4-7-10-13-16-19-22-25-28-31-34-39-37-41(43)38-40(35-32-29-26-23-20-17-14-11-8-5-2)42(39)36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 |
Clave InChI |
GURQTFKCDBJBOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC(=C1CCCCCCCCCCCC)CCCCCCCCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)



![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)



